molecular formula C21H22N6O B11001486 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11001486
M. Wt: 374.4 g/mol
InChI Key: MSQPHWAJRWSEEV-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring via a pentyl chain, with a pyridine ring attached to the pyrazole. The intricate structure of this compound allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide to introduce the pentyl chain.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a hydrazine derivative with a 1,3-diketone.

    Coupling Reaction: The benzimidazole-pentyl intermediate is coupled with the pyrazole derivative under basic conditions to form the desired compound.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior or viability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
  • (S)-2-Ethoxy-4-[2-oxo-2-[[2-phenyl-1-[2-(1-piperidinyl)phenyl]ethyl]amino]ethyl]benzoic acid
  • L-Octahydroindole-2-carboxylic acid

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O/c28-21(19-13-18(26-27-19)15-7-6-11-22-14-15)23-12-5-1-2-10-20-24-16-8-3-4-9-17(16)25-20/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,23,28)(H,24,25)(H,26,27)

InChI Key

MSQPHWAJRWSEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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